molecular formula C8H4F2O4 B050033 3,6-Difluorophthalic acid CAS No. 651-97-8

3,6-Difluorophthalic acid

Cat. No.: B050033
CAS No.: 651-97-8
M. Wt: 202.11 g/mol
InChI Key: VFLMWMTWWZGXGA-UHFFFAOYSA-N
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Description

3,6-Difluorophthalic acid is an organic compound with the molecular formula C8H4F2O4. It is a derivative of phthalic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 6 positions. This compound is known for its white crystalline solid form and is used in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,6-Difluorophthalic acid is typically synthesized through the fluorination of phthalic acid derivatives. One common method involves the reaction of phthalic anhydride with a fluorinating agent such as hydrogen fluoride or a fluorine gas in the presence of a catalyst. The reaction conditions often require controlled temperatures and pressures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, this compound is produced using similar fluorination techniques but on a larger scale. The process involves the use of specialized reactors and equipment to handle the corrosive nature of fluorinating agents. The product is then purified through crystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 3,6-Difluorophthalic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Esterification: Reaction with alcohols to form esters.

    Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

    Esterification: Alcohols (e.g., methanol, ethanol) in the presence of an acid catalyst like sulfuric acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Scientific Research Applications

3,6-Difluorophthalic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Difluorophthalic acid is primarily related to its ability to participate in various chemical reactions due to the presence of fluorine atoms and carboxylic acid groups. The fluorine atoms can influence the electronic properties of the compound, making it a valuable intermediate in organic synthesis. The carboxylic acid groups allow for further functionalization, enabling the formation of a wide range of derivatives .

Comparison with Similar Compounds

  • 1,4-Difluorophthalic acid
  • 3,5-Difluorophthalic acid
  • 2,6-Difluorophthalic acid

Comparison: 3,6-Difluorophthalic acid is unique due to the specific positioning of the fluorine atoms, which can significantly affect its reactivity and the types of derivatives that can be synthesized. Compared to other difluorophthalic acids, this compound may offer distinct advantages in terms of stability and reactivity in certain chemical processes .

Properties

IUPAC Name

3,6-difluorophthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2O4/c9-3-1-2-4(10)6(8(13)14)5(3)7(11)12/h1-2H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLMWMTWWZGXGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C(=O)O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349163
Record name 3,6-difluorophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651-97-8
Record name 3,6-difluorophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 651-97-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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